molecular formula C16H16N2O4 B1198292 4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester

4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester

Cat. No. B1198292
M. Wt: 300.31 g/mol
InChI Key: FMONKRKYOKEDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Pharmacokinetics and Bioavailability

Xu et al. (2020) conducted a study on the pharmacokinetics of a structurally similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester. Utilizing ultra-high performance liquid chromatography and mass spectrometry, they discovered that this compound exhibits rapid distribution in rat plasma and an absolute bioavailability of 34.5% (Xu et al., 2020).

Chemical Synthesis and Structural Characterization

  • Wu Hai-juan (2012) reported on the synthesis of 2-(2-methoxycarbonyl-ethylamino)-benzoic acid methyl ester, employing ortho-aminobenzoic methyl ester as a starting material. This process involved catalysis under solvent-free conditions, achieving a yield of up to 67% (Wu Hai-juan, 2012).
  • Bem et al. (2018) synthesized a series of novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, including the corresponding methyl ester. These compounds demonstrated reversible acid-base behavior and were characterized using various analytical techniques (Bem et al., 2018).

Liquid Crystalline Properties

Henderson and Imrie (2005) synthesized non-symmetric linear liquid crystalline trimers, including 4-[(4-{n-[4-(4-methoxy-phenylazo)phenoxy]alkyloxy}benzylidene)amino]benzoic acid 6-[4-(4-methoxyphenylazo)phenoxy]hexyl esters. These trimers exhibited nematogenic properties and odd-even effects in their clearing temperatures and entropies, suggesting potential applications in liquid crystal technology (Henderson & Imrie, 2005).

Novel Dopants for Polyaniline

Amarnath and Palaniappan (2005) explored a new class of dopants for polyaniline, including benzoic acid and its derivatives such as 2-methoxybenzoic acid. They demonstrated that these compounds can significantly alter the properties of polyaniline, impacting its conductivity and thermal stability (Amarnath & Palaniappan, 2005).

properties

Product Name

4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

methyl 4-[(4-methoxyphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C16H16N2O4/c1-21-14-9-7-13(8-10-14)18-16(20)17-12-5-3-11(4-6-12)15(19)22-2/h3-10H,1-2H3,(H2,17,18,20)

InChI Key

FMONKRKYOKEDQX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC

solubility

1.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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